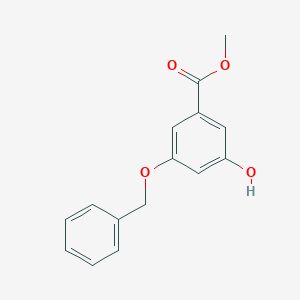

3-(Benciloxi)-5-hidroxibenzoato de metilo

Descripción general

Descripción

Methyl 3-(benzyloxy)-5-hydroxybenzoate, also known as Methyl 3-(benzyloxy)-5-hydroxybenzoate, is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-(benzyloxy)-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyloxy)-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

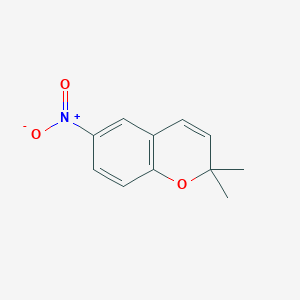

Síntesis de agentes antituberculosos

En la búsqueda de nuevos tratamientos para la tuberculosis, se ha utilizado “3-(Benciloxi)-5-hidroxibenzoato de metilo” en la síntesis de derivados de cromano. Estos derivados actúan como inhibidores de la salicilato sintasa de M. tuberculosis. El compuesto se aisló inesperadamente durante la ciclación de un éster relacionado y mostró promesa como agente antituberculoso .

Actividad antioxidante y antimicrobiana

El compuesto ha estado involucrado en la síntesis de ligandos de base de Schiff que, cuando se coordinan con metales de transición, exhiben actividades antioxidantes y antimicrobianas significativas. Estas actividades son cruciales en el desarrollo de nuevos medicamentos y tratamientos para diversas enfermedades .

Derivados de beta-aminoácidos

“this compound” desempeña un papel en la síntesis estereoselectiva de derivados de beta-aminoácidos. Estos derivados son esenciales en la industria farmacéutica para la producción de diversas moléculas biológicamente activas .

Síntesis de base de Mannich

El compuesto se utiliza en la síntesis de una nueva serie de bases de Mannich. Estas bases se sintetizan a partir de compuestos clave como “this compound” y tienen aplicaciones potenciales en química medicinal debido a sus actividades biológicas .

Mecanismo De Acción

Target of Action

It is known that benzyloxy compounds can interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzyloxy compounds are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The benzyloxy group may also undergo oxidation and reduction reactions .

Biochemical Pathways

It is known that benzyloxy compounds can participate in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Pharmacokinetics

It is known that the stability of boronic esters, such as those found in methyl 3-(benzyloxy)-5-hydroxybenzoate, can present challenges in terms of their removal at the end of a sequence if required .

Result of Action

It is known that benzyloxy compounds can participate in various chemical transformations, which could potentially lead to various biological effects .

Action Environment

The action, efficacy, and stability of Methyl 3-(benzyloxy)-5-hydroxybenzoate can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the reaction conditions .

Análisis Bioquímico

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways .

Transport and Distribution

Similar compounds have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Similar compounds have been shown to be localized in various subcellular compartments .

Propiedades

IUPAC Name |

methyl 3-hydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPIXQLSJXBHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428678 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54915-31-0 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

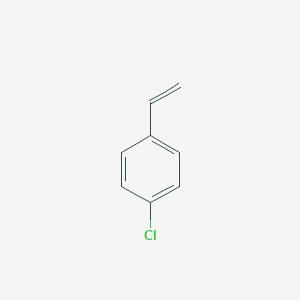

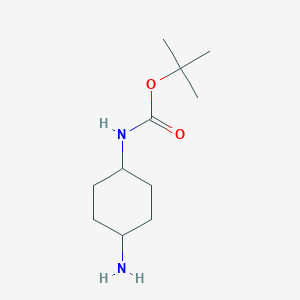

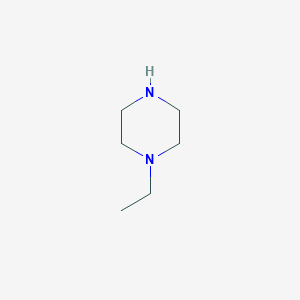

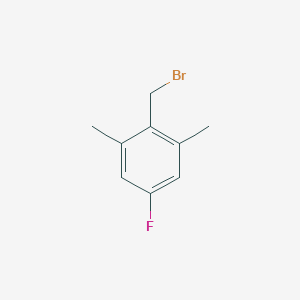

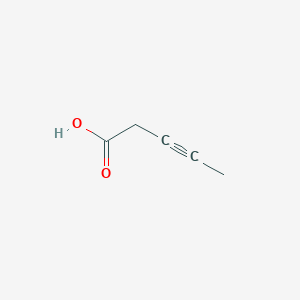

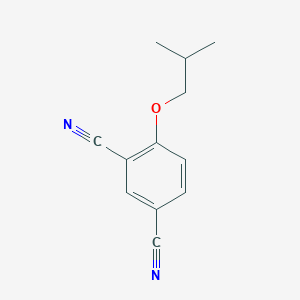

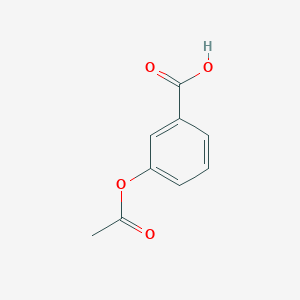

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)